molecular formula C11H15NO B12907794 1-Phenyl-2-(propylamino)ethanone CAS No. 112698-34-7

1-Phenyl-2-(propylamino)ethanone

Cat. No.: B12907794
CAS No.: 112698-34-7
M. Wt: 177.24 g/mol
InChI Key: PGUWGTZPBWTGCX-UHFFFAOYSA-N
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Description

1-Phenyl-2-(propylamino)ethanone is an organic compound with the molecular formula C11H15NO. It is a ketone derivative with a phenyl group attached to the ethanone backbone, and a propylamino group replacing one of the hydrogen atoms on the ethanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylamino)ethanone can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with propylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(propylamino)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-(propylamino)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(propylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(propylamino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propylamino group influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

112698-34-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-phenyl-2-(propylamino)ethanone

InChI

InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

PGUWGTZPBWTGCX-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)C1=CC=CC=C1

Origin of Product

United States

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